Precise Mass Differentiation for LC-MS/MS Quantification: m/z 406.16 vs. 400.27 for Unlabeled Colchicine
In a validated UPLC-MS/MS method, Colchicine-d6 provides a clear mass spectrometric distinction from the native analyte. The quantitative multiple reaction monitoring (MRM) transition is m/z 406.16 → 313.18 for Colchicine-d6, compared to m/z 400.27 → 310.28 for unlabeled colchicine [1]. This +6 Da mass shift enables the mass spectrometer to independently quantify the internal standard without cross-talk or interference from the target analyte.
| Evidence Dimension | MRM Transition (Q1 → Q3) |
|---|---|
| Target Compound Data | m/z 406.16 → 313.18 |
| Comparator Or Baseline | Unlabeled colchicine: m/z 400.27 → 310.28 |
| Quantified Difference | +6 Da mass shift; distinct fragment ion |
| Conditions | UPLC-MS/MS, positive ion mode, C18 column, human whole blood and urine. |
Why This Matters
This specific transition pair is critical for method development; using a compound with an overlapping or different transition would compromise specificity and quantification accuracy.
- [1] Bi, C., et al. (2022). Development, validation, and clinical application of a rapid UPLC-MS/MS method for detection of colchicine in human whole blood and urine. Biomedical Chromatography, 36(10), e5437. View Source
